molecular formula C14H11FN2O4S B2825117 Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-23-1

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2825117
CAS No.: 864941-23-1
M. Wt: 322.31
InChI Key: FIAPISBJCURITE-UHFFFAOYSA-N
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Description

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the preparation of carbamates, a common method involves the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzamido group, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

methyl N-[2-[(4-fluorobenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-21-14(20)17-12(19)10-6-7-22-13(10)16-11(18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAPISBJCURITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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